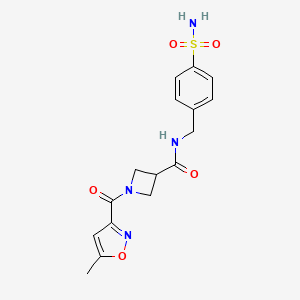

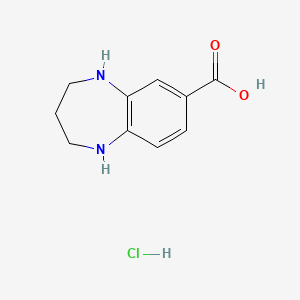

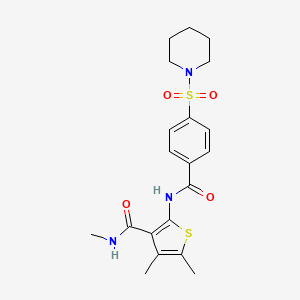

![molecular formula C19H22ClN5O3S B2559278 Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 369367-08-8](/img/structure/B2559278.png)

Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate” is a novel triazole-pyrimidine-based compound . It has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one of the steps, piperazine (90 mmol) was added to a solution of a precursor compound (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized for the study of neuroprotection and anti-inflammatory activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole ring system present in the compound can potentially act as a scaffold for developing new antimicrobial agents. These could be effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Anticancer Activity

The structural complexity of the compound suggests potential for anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound could be explored for its efficacy against various cancer cell lines, contributing to the development of novel chemotherapy agents .

Neuroprotective Applications

Compounds with thiazole and triazole moieties have shown promise as neuroprotective agents. They may offer therapeutic potential for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and reducing inflammation in the brain .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them candidates for treating chronic inflammatory diseases. By modulating inflammatory pathways, this compound could be used to develop drugs that alleviate symptoms of conditions like arthritis and inflammatory bowel disease .

Antiviral Agents

Thiazole derivatives have been identified with anti-HIV activity. The compound could be investigated for its potential to inhibit viral replication, which would be valuable in the ongoing fight against HIV/AIDS and other viral infections .

Antihypertensive Effects

Some thiazole derivatives exhibit antihypertensive activity, which could be beneficial in managing high blood pressure. Research into this compound could lead to new treatments for hypertension, helping to reduce the risk of heart disease and stroke .

作用機序

The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

特性

IUPAC Name |

ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLJQMQODZMDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

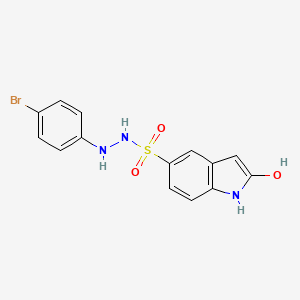

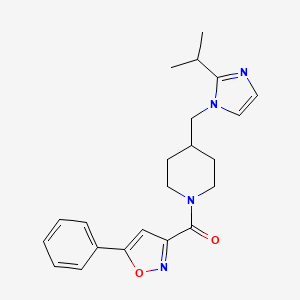

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

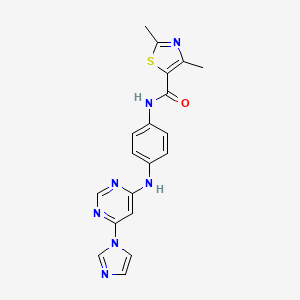

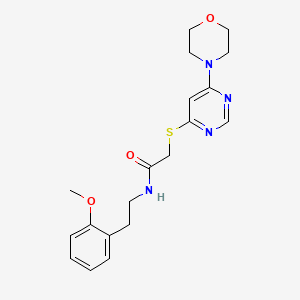

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)

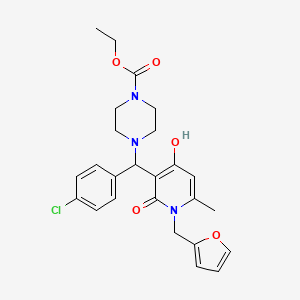

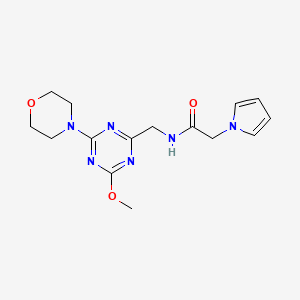

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)